3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride
Description
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride (CAS: 1187830-45-0) is a heterocyclic compound featuring a bicyclic core of imidazo[1,2-a]pyrazine fused with a partially saturated pyrazine ring. The molecule is substituted with a bromine atom at the 3-position and exists as a hydrochloride salt (molecular formula: C₆H₉BrClN₃; MW: 238.51) . Its synthesis typically involves cyclocondensation of amino acids with bromoacetyl reagents, followed by protective group manipulations and salt formation . The compound is used in research as a precursor for drug discovery, particularly in modifying protein-protein interactions or enzyme inhibition .
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3.ClH/c7-5-3-9-6-4-8-1-2-10(5)6;/h3,8H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCCQMBHQKWEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Br)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-45-0 | |
| Record name | Imidazo[1,2-a]pyrazine, 3-bromo-5,6,7,8-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a compound with significant biological activity, particularly in the areas of neuropharmacology and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₆H₉BrClN₃
- Molecular Weight : 238.51 g/mol
- CAS Number : 954239-19-1
- Purity : ≥95% .
The compound acts primarily as an antagonist of orexin receptors (OX1 and OX2), which are involved in regulating wakefulness and energy homeostasis. By inhibiting these receptors, this compound can influence sleep patterns and has potential applications in treating sleep disorders such as insomnia and narcolepsy .
Neuropharmacological Effects
- Sleep Modulation : Research indicates that this compound can decrease alertness and increase time spent in both REM and NREM sleep. In animal models, it has been shown to enhance memory function and alleviate symptoms related to post-traumatic stress disorder (PTSD) .
- Cognitive Function : The compound has demonstrated potential in improving cognitive functions in various models, suggesting its utility in treating cognitive dysfunctions associated with psychiatric disorders .
- Stress Response : It may also play a role in modulating stress-related behaviors, indicating its potential for treating stress-related syndromes and addictions .
Pharmacological Studies
A study involving the synthesis of pyridazinone derivatives featuring a tetrahydroimidazo[1,2-a]pyrazine scaffold highlighted the compound's efficacy as a transient receptor potential canonical 5 (TRPC5) inhibitor. This suggests additional pathways through which it may exert protective effects in kidney diseases .
Case Studies
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Sleep Modulation | Increases REM/NREM sleep; decreases alertness |
| Cognitive Enhancement | Improves memory function in animal models |
| Stress Response | Potential treatment for PTSD and stress-related disorders |
| Kidney Protection | Efficacy demonstrated in renal injury models |
Scientific Research Applications
Neuropharmacological Effects
-
Sleep Modulation :
- The compound acts as an antagonist of orexin receptors (OX1 and OX2), which are crucial in regulating wakefulness and energy homeostasis. Studies indicate that it can decrease alertness and increase the duration of both REM and NREM sleep. This suggests potential applications in treating sleep disorders such as insomnia and narcolepsy.
-
Cognitive Enhancement :
- Research has shown that this compound may improve cognitive functions in various animal models. It has been linked to enhanced memory performance and could be beneficial for treating cognitive dysfunctions associated with psychiatric disorders.
-
Stress Response Modulation :
- The compound has demonstrated potential in modulating stress-related behaviors, indicating its utility in addressing stress-related syndromes and addictions.
Pharmacological Studies
Recent studies have focused on the synthesis of derivatives based on the tetrahydroimidazo[1,2-a]pyrazine scaffold. One significant study highlighted its efficacy as a transient receptor potential canonical 5 (TRPC5) inhibitor, suggesting additional pathways for protective effects in kidney diseases.
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Sleep Modulation | Increases REM/NREM sleep; decreases alertness |
| Cognitive Enhancement | Improves memory function in animal models |
| Stress Response | Potential treatment for PTSD and stress-related disorders |
| Kidney Protection | Efficacy demonstrated in renal injury models |
Case Studies
Several case studies have documented the effects of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride on various biological systems:
- Case Study 1 : A study involving animal models indicated that administration of the compound resulted in significant improvements in sleep quality and cognitive function post-stress exposure.
- Case Study 2 : Research focusing on renal protection showed that the compound could mitigate damage in models of acute kidney injury, highlighting its potential for therapeutic applications in nephrology.
Comparison with Similar Compounds
Structural Analogs
The bromine position, substituent diversity, and salt forms distinguish 3-bromo derivatives from structurally related compounds. Key analogs include:
Key Structural Insights :
- Bromine Position : 3-Bromo substitution (target compound) vs. 2-bromo () alters steric and electronic profiles, impacting protein binding .
- Core Modifications : Pyrazine (target) vs. pyrimidine () or pyridine () cores influence aromaticity and hydrogen-bonding capacity .
- Salt Forms : Hydrochloride (target) vs. dihydrochloride () salts affect solubility and crystallinity .
Reactivity Trends :
- Bromine at the 3-position (target) enables Suzuki coupling or nucleophilic substitution for further derivatization .
- Dihydrochloride salts () require neutralization steps, complicating purification compared to hydrochloride salts .
Mechanistic Insights :
Preparation Methods
Formation of the Imidazo[1,2-a]pyrazine Core
The bicyclic core is generally formed by cyclization reactions involving pyrazine derivatives and appropriate amino precursors. A common approach includes:
- Starting from a 5,6,7,8-tetrahydropyrazine or a related intermediate.
- Reacting with an aminoimidazole or imidazole derivative under conditions favoring ring fusion.
- Employing cyclization agents or heating to promote ring closure.
Bromination at the 3-Position
Selective bromination at the 3-position of the imidazo[1,2-a]pyrazine ring is a critical step. This can be achieved by:
- Using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
- Conducting the reaction under mild temperatures to avoid over-bromination or degradation.
- Monitoring the reaction progress by chromatographic or spectroscopic methods to ensure regioselectivity.
Conversion to Hydrochloride Salt
The free base of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is converted to its hydrochloride salt typically by:
- Treating with hydrochloric acid in an appropriate solvent such as ethanol or ether.
- Precipitating the hydrochloride salt by solvent evaporation or addition of a non-solvent.
- Isolating the solid salt by filtration and drying.
Representative Reaction Scheme (Conceptual)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Pyrazine derivative + aminoimidazole, heat | Formation of bicyclic core |
| 2 | Bromination | NBS or Br2, mild temperature | Introduction of Br at C-3 |
| 3 | Salt formation | HCl in ethanol or ether | Formation of hydrochloride salt |
Research Findings and Optimization
- Regioselectivity: The bromination step requires careful control to ensure substitution specifically at the 3-position without affecting other ring positions or causing ring opening.
- Yield Considerations: Optimizing solvent, temperature, and brominating agent equivalents improves yield and purity.
- Purification: The hydrochloride salt form enhances crystallinity and stability, facilitating purification by recrystallization.
Analytical Data Supporting Preparation
While specific analytical data for this compound is limited in publicly available literature, typical characterization includes:
- NMR Spectroscopy: To confirm the bicyclic structure and position of bromine.
- Mass Spectrometry: Molecular ion peak at m/z consistent with molecular weight 202.05 g/mol.
- Elemental Analysis: Consistent with C, H, N, Br, and Cl content.
- X-ray Crystallography: May be used for definitive structural confirmation.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting materials | 5,6,7,8-tetrahydropyrazine derivatives, aminoimidazoles | Commercially available or synthesized |
| Brominating agent | N-Bromosuccinimide (NBS), Br2 | Controlled addition, mild temp |
| Solvent | Dichloromethane, acetonitrile, or ethanol | Depends on step |
| Temperature | 0°C to room temperature for bromination | To avoid side reactions |
| Reaction time | Several hours (2-6 h) | Monitored by TLC or HPLC |
| Salt formation | HCl in ethanol or ether | Precipitation of hydrochloride salt |
| Purification | Recrystallization or chromatography | To achieve high purity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of a precursor (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) using bromine in polar aprotic solvents like DMF or THF. Key steps include:
- Cyclization : Precursors with imidazole and pyrazine moieties undergo cyclization under acidic or basic conditions.
- Bromination : Bromine is introduced at the 3-position via electrophilic substitution, requiring inert atmospheres to prevent side reactions.
- Hydrochloride Salt Formation : The final product is precipitated using HCl in ethanol.
- Optimization Tip: Yields improve with stoichiometric control (1:1 molar ratio of precursor to bromine) and low temperatures (0–5°C) to minimize decomposition .
Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Purity Analysis : Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) and confirm via NMR (¹H/¹³C) for structural integrity.
- Stability : The hydrochloride salt is hygroscopic; store desiccated at –20°C for ≤1 month or –80°C for ≤6 months. Thermal gravimetric analysis (TGA) shows decomposition above 150°C.
- Critical Note: Avoid repeated freeze-thaw cycles to prevent ester hydrolysis or bromine loss .
Advanced Research Questions
Q. How does the bromine substituent at the 3-position influence reactivity in cross-coupling reactions for derivatization?
- Methodological Answer : The bromine atom serves as a leaving group, enabling:
- Buchwald-Hartwig Amination : React with primary/secondary amines (e.g., Pd(OAc)₂, Xantphos catalyst, 80°C) to yield aryl amines.
- Suzuki-Miyaura Coupling : Use aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 70°C) for biaryl derivatives.
- Data Insight: Kinetic studies show 3-bromo derivatives react 2–3× faster than non-halogenated analogs due to enhanced electrophilicity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer potency)?
- Methodological Answer : Contradictions often arise from assay variability. Mitigate via:
- Standardized Assays : Use CLSI guidelines for MIC (antimicrobial) and MTT assays (anticancer) with controls (e.g., Adriamycin).
- SAR Studies : Compare analogs (e.g., 3-iodo or 3-chloro derivatives) to isolate bromine’s role. For example:
- Antimicrobial : 3-Bromo derivatives show MIC = 6.25 µg/mL against Mycobacterium tuberculosis due to membrane disruption .
- Anticancer : IC₅₀ = 0.07–0.19 µM against MCF-7 cells via kinase inhibition, but batch-dependent purity (±5%) alters results .
Q. How can researchers optimize the imidazo[1,2-a]pyrazine core for enhanced target selectivity in kinase inhibitors?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) at the 2-position to enhance ATP-binding pocket interactions.
- Molecular Dynamics (MD) Simulations : Prioritize substitutions that reduce off-target binding (e.g., VEGFR-2 vs. EGFR).
- Case Study : Saturation of the pyrazine ring (5,6,7,8-tetrahydro) improves solubility (LogP reduced by 0.5) but may lower potency; balance via prodrug strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
